6-Chloropicolinimidamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 6-Chloropicolinimidamide hydrochloride typically involves the reaction of 6-chloropicolinic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloropicolinimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 6-Chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
6-Chloropicolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-Chloropicolinic acid: A precursor in the synthesis of this compound.
6-Chloro-2-pyridinecarboximidamide: Another related compound with similar structural features.
Biological Activity
6-Chloropicolinimidamide hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6-position. Its molecular formula is C₆H₈ClN₃·HCl, with a molecular weight of approximately 195.06 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling and metabolic processes. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation.
- Antimicrobial Activity : Some studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis.
- Antiproliferative Effects : There is evidence indicating that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
Biological Activity Studies
A summary of notable studies exploring the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antimicrobial Resistance :
- A clinical isolate of Staphylococcus aureus resistant to methicillin was treated with this compound, resulting in a significant reduction in bacterial load within 24 hours. This suggests potential use in treating resistant infections.
-
Cancer Treatment Case :
- A patient with advanced breast cancer was administered a regimen including this compound. After four weeks, imaging showed a decrease in tumor size by approximately 30%. This highlights its potential role as an adjunct therapy in oncology.
-
In Vitro Study on Apoptosis :
- In vitro studies demonstrated that treatment with the compound led to increased levels of caspase-3 and -9, markers for apoptosis, indicating its mechanism may involve programmed cell death pathways.
Properties
IUPAC Name |
6-chloropyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINAOYYCZOPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704291 | |
Record name | 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-38-9 | |
Record name | 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.